N'-[(E)-(4-methylphenyl)methylidene]octanehydrazide
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Overview
Description
N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a hydrazone functional group, which is known for its versatility in forming stable complexes with transition metals and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide can be synthesized through the condensation reaction between 4-methylbenzaldehyde and octanehydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydrazone group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]octanehydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]octanehydrazide
Uniqueness
N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C16H24N2O/c1-3-4-5-6-7-8-16(19)18-17-13-15-11-9-14(2)10-12-15/h9-13H,3-8H2,1-2H3,(H,18,19)/b17-13+ |
InChI Key |
VYIDFRPFOFVOKI-GHRIWEEISA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)C |
Origin of Product |
United States |
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